molecular formula C21H20N6O3S2 B2963638 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 863003-14-9

2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2963638
CAS RN: 863003-14-9
M. Wt: 468.55
InChI Key: ZOFXMKRAJGYOEX-UHFFFAOYSA-N
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Description

2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H20N6O3S2 and its molecular weight is 468.55. The purity is usually 95%.
BenchChem offers high-quality 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities of Heterocyclic Compounds

Heterocyclic compounds derived from similar core structures have been synthesized for various biological applications, including anti-inflammatory, analgesic, antitumor, antioxidant, and antimicrobial activities. For example, compounds with benzodifuranyl, thiazolopyrimidines, and other related heterocyclic frameworks have been explored for their cyclooxygenase inhibition, which plays a crucial role in anti-inflammatory and analgesic effects (Abu‐Hashem, Al-Hussain, Zaki, 2020). Similarly, thieno[2,3‐d]pyrimidines have shown promise in the synthesis of antitumor and antioxidant agents, with some derivatives demonstrating significant inhibition of Hep-G2 cell growth, indicative of potential anticancer applications (Aly, Brown, Ramadan, Gamal‐Eldeen, Abdel‐Aziz, Abuo-Rahma, Radwan, 2010).

Heterocyclic Compounds as Antimicrobial Agents

The synthesis of novel heterocycles incorporating various moieties such as antipyrine has been reported, with these compounds being evaluated for their antimicrobial activities. This showcases the potential of heterocyclic compounds in addressing bacterial and fungal infections (Bondock, Rabie, Etman, Fadda, 2008).

Antitumor and Cytotoxic Activities

Research into polyfunctionally substituted heterocyclic compounds derived from structures similar to the queried compound has revealed their significant antitumor activities. These compounds have been synthesized through reactions that lead to the formation of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showcasing a diverse range of potential therapeutic applications against various cancer cell lines (Shams, Mohareb, Helal, Mahmoud, 2010).

properties

IUPAC Name

2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S2/c1-10-4-7-12-13(8-10)32-20(22-12)23-14(28)9-31-18-15-17(24-16(25-18)11-5-6-11)26(2)21(30)27(3)19(15)29/h4,7-8,11H,5-6,9H2,1-3H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFXMKRAJGYOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NC4=C3C(=O)N(C(=O)N4C)C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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